(R)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid
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Overview
Description
®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a hydroxypyrrolidine ring and a trifluoromethyl group attached to a benzoic acid core. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Benzoic Acid Core: The benzoic acid core is synthesized through a series of aromatic substitution reactions, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid often involves the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-Hydroxypyrrolidin-1-YL)-5-methylbenzoic acid
- ®-2-(3-Hydroxypyrrolidin-1-YL)-5-chlorobenzoic acid
- ®-2-(3-Hydroxypyrrolidin-1-YL)-5-bromobenzoic acid
Uniqueness
The presence of the trifluoromethyl group in ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which distinguish it from other similar compounds.
Biological Activity
(R)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1356109-15-3
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Research indicates that this compound may function as an immunomodulator . The compound's ability to modulate immune responses suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions.
Biological Activities
- Anti-inflammatory Activity :
- Analgesic Effects :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Analgesic | COX enzyme inhibition | |
Neuroprotective | Protection against oxidative stress |
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound exhibits favorable absorption characteristics, with significant bioavailability noted in experimental models. The stereoselective metabolism of the compound has also been investigated, highlighting differences between its enantiomers regarding their pharmacological effects and metabolic pathways .
Properties
Molecular Formula |
C12H12F3NO3 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19)/t8-/m1/s1 |
InChI Key |
HXTPMLRTFCOZDX-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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